

crystallization techniques for 6-Chloro-8-methylquinolin-5-amine salts

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Compound of Interest

Compound Name: 6-Chloro-8-methylquinolin-5-amine

CAS No.: 50358-37-7

Cat. No.: B3269166

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Application Note: Advanced Crystallization & Isolation Protocols for **6-Chloro-8-methylquinolin-5-amine** Salts

Executive Summary & Chemical Context

6-Chloro-8-methylquinolin-5-amine (CAS: 50358-37-7) is a critical pharmacophore, often utilized as a scaffold in the synthesis of antimalarials (primaquine analogs), antibacterial agents, and kinase inhibitors.[1] Its isolation presents specific challenges due to the dual-basic nature of the molecule (quinoline nitrogen vs. exocyclic amine) and its susceptibility to oxidative degradation (browning) in solution.[1]

This guide details the thermodynamic control strategies required to isolate high-purity salts of this compound. While the free base is soluble in organic solvents (DCM, EtOAc), it is often an oil or low-melting solid prone to oxidation.[1] Conversion to a crystalline salt—specifically the Hydrochloride (HCl) or Mesylate (MsOH)—is the industry standard for stabilizing the API intermediate and purging regioisomeric impurities derived from Skraup or Friedländer synthesis steps.[1]

Pre-Formulation: Solubility & Salt Selection

Before initiating crystallization, one must understand the protonation landscape.

- Primary Basic Site: Quinoline Ring Nitrogen ([1](#)).[\[1\]](#)
- Secondary Basic Site: C5-Amine ([1](#)), lowered by the electron-withdrawing C6-Chlorine).[\[1\]](#)

Operational Insight: Stoichiometry control is vital.[\[1\]](#) A 1.05 eq.[\[1\]](#) charge of acid targets the mono-salt (stable, crystalline).[\[1\]](#) Excess acid (>2.2 eq.) risks forming hygroscopic di-salts which often "oil out" rather than crystallize.[\[1\]](#)

Table 1: Solubility Profile of 6-Chloro-8-methylquinolin-5-amine (Free Base vs. Mono-HCl)

Solvent System	Free Base Solubility	Mono-HCl Salt Solubility	Application
Methanol (MeOH)	High (>100 mg/mL)	High (>80 mg/mL)	Dissolution Solvent
Ethanol (EtOH)	High	Moderate (Hot), Low (Cold)	Primary Crystallization Solvent
Isopropanol (IPA)	Moderate	Low	Anti-solvent / Wash
Ethyl Acetate (EtOAc)	High	Insoluble	Ideal Anti-solvent
Water	Insoluble	Moderate to High	Impurity purge (wash)
Dichloromethane	High	Insoluble	Extraction only

Protocol A: Reactive Crystallization (The "Crash" Method)

Best for: Isolating crude material from reaction mixtures to remove tars and non-basic impurities.[\[1\]](#)

Principle: This method utilizes the solubility differential between the neutral organic impurities (soluble in EtOAc) and the ionic salt (insoluble in EtOAc).[1]

Step-by-Step Methodology:

- Dissolution: Dissolve the crude free base (10 g) in Ethyl Acetate (EtOAc) (100 mL, 10 vol).
 - Note: If the crude is dark/tarry, treat with activated carbon (5 wt%) at 40°C for 30 mins, then filter through Celite.[1]
- Acid Addition: Cool the solution to 0–5°C under Nitrogen. Slowly add 4 M HCl in Dioxane (1.05 equivalents) dropwise over 20 minutes.
 - Why Dioxane? It is miscible with EtOAc but promotes rapid precipitation of the salt compared to aqueous HCl.[1]
- Aging (Ostwald Ripening): A thick yellow/orange precipitate will form immediately.[1] Warm the slurry to 20°C and stir for 2 hours.
 - Mechanism:[1][2][3][4][5][6] This "digestion" period allows small, amorphous particles to redissolve and deposit onto larger crystalline lattices, improving filterability.
- Isolation: Filter the solids using a Büchner funnel under inert gas (Ar/N₂).
- Washing: Wash the cake with cold EtOAc (2 x 20 mL) followed by MTBE (1 x 20 mL) to remove residual acidity.
- Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: Thermodynamic Recrystallization

Best for: Final purification (>99.5% purity) and polymorph control.[1]

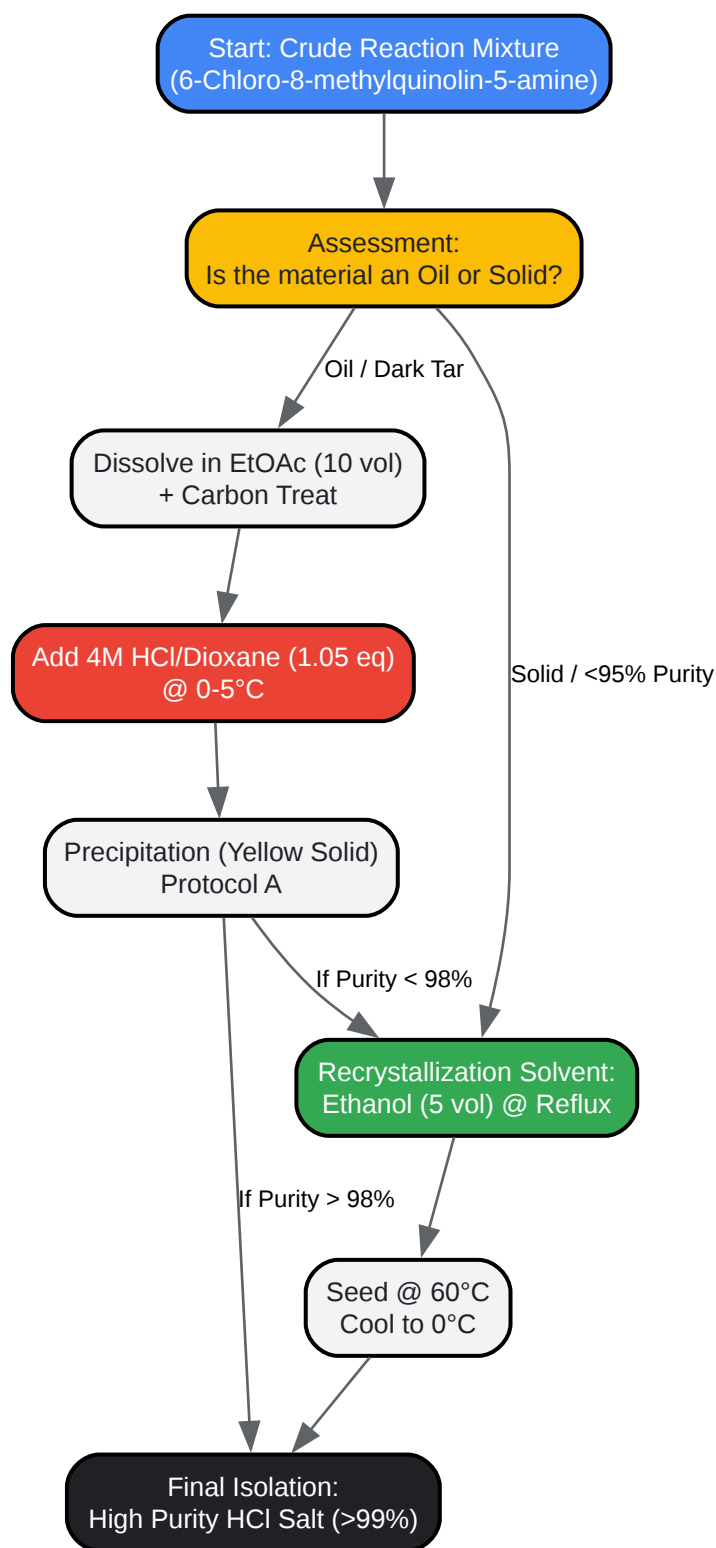
Principle: A cooling crystallization from a protic solvent (Ethanol) allows the crystal lattice to reject structurally similar impurities (e.g., 6-chloro-8-methylquinolin-7-amine regioisomers) that might have co-precipitated in Protocol A.[1]

Step-by-Step Methodology:

- Slurry Formation: Suspend the crude HCl salt (from Protocol A) in Ethanol (absolute) (5 vol, 5 mL/g).
- Dissolution: Heat the mixture to reflux (78°C).
 - Checkpoint: If the solution is not clear, add Methanol dropwise (up to 1 vol) until dissolution is complete. Avoid excess MeOH as it reduces yield.[1]
- Seeding (Critical): Cool slowly to 60°C. Add seed crystals (0.1 wt%) of pure **6-Chloro-8-methylquinolin-5-amine HCl**.
 - Why Seed? Unseeded quinoline salts often supercool and crash out as oils.[1] Seeding provides a template for controlled growth.[1]
- Controlled Cooling: Ramp temperature down to 20°C at a rate of 10°C/hour.
 - Anti-Solvent Option: If yield is low at 20°C, slowly add Isopropanol (IPA) (2 vol) over 30 minutes.
- Final Chill: Hold at 0–5°C for 4 hours.
- Filtration: Collect crystals. Wash with cold IPA/EtOH (1:1).

Process Visualization (Graphviz Workflow)

The following diagram illustrates the decision logic for purification based on the state of the starting material.



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Figure 1: Decision tree for the isolation and purification of **6-chloro-8-methylquinolin-5-amine** salts.

Quality Control & Troubleshooting

Analytical Markers

- HPLC: Use a C18 column with a gradient of Water (0.1% TFA) vs. Acetonitrile.[1] The amine is polar; expect early elution.[1]
- ¹H NMR (DMSO-d₆): Check for the disappearance of EtOAc peaks (solvent inclusion is common in salts). The aromatic region should show distinct doublets for the quinoline ring protons.[1]
- X-Ray Diffraction (XRD): Essential to confirm a single crystalline phase, especially if scaling up.[1]

Troubleshooting Table

Issue	Root Cause	Corrective Action
"Oiling Out"	Temperature dropped too fast or water present.[1]	Reheat to reflux.[1][2] Add 5% MeOH.[1] Cool much slower (5°C/hr).[1]
Dark Color	Oxidation of the amine group.[1]	Perform all steps under Nitrogen.[1] Add 0.1% Sodium Metabisulfite to the aqueous workup prior to salt formation.[1]
Low Yield	Salt is too soluble in EtOH.[1]	Increase the ratio of Anti-solvent (EtOAc or IPA).[1] Ensure temperature reaches 0°C.
Sticky Solid	Hygroscopic Di-HCl salt formed.[1]	Reslurry in pure EtOAc or Acetone to leach out excess acid.[1] Recrystallize targeting 1.0 eq acid.

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